molecular formula C15H11F3O B118852 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone CAS No. 142557-76-4

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

Cat. No. B118852
M. Wt: 264.24 g/mol
InChI Key: KUXRGLGGGFFFGQ-UHFFFAOYSA-N
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Description

“1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone” is a chemical compound that is also known by several synonyms such as “AKOS BAR-0242”, “4-Acetyl-4’-(trifluoromethyl)biphenyl”, and "1-{4-[4-(Trifluoromethyl)phenyl]phenyl}ethan-1-one" .


Synthesis Analysis

The synthesis of this compound involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ under an inert atmosphere . The reaction takes place for 4 hours. The mixture is then filtered to remove the solid residue, and the organic phase is dried over Na2SO4. The organic solution is again filtered, concentrated to dryness and the resulting crude product is purified by column chromatography .


Molecular Structure Analysis

The molecule consists of 14 Carbon atoms, 11 Hydrogen atoms, 3 Fluorine atoms, and 1 Oxygen atom . It contains a total of 30 bonds, including 19 non-Hydrogen bonds, 12 multiple bonds, 2 rotatable bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

This compound forms antiparallel π-dimer stacks in crystals due to specific intermolecular interactions, including C−F···H and C−F···π interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.23 g/mol . It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.59 . It is soluble in water with a solubility of 0.0293 mg/ml .

Scientific Research Applications

  • Photophysics and Solvent Interaction : Ghoneim (2001) studied the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, and observed significant shifts in fluorescence and absorption bands due to microscopic solvent heterogeneity in a rigid ethanol medium (Ghoneim, 2001).

  • Chemoenzymatic Synthesis Applications : González-Martínez, Gotor, and Gotor‐Fernández (2019) demonstrated the synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using stereocomplementary alcohol dehydrogenases. This research contributes to the development of stereoselective routes in organic synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

  • Microwave-Assisted Green Suzuki Coupling Reaction : Soares et al. (2015) highlighted the efficiency of microwave-assisted synthesis for eco-friendly Suzuki reactions in the production of functionalized biphenyl systems, including derivatives of 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone (Soares, Fernandes, Chavarria, & Borges, 2015).

  • Synthesis of Antimicrobial Derivatives : Holla et al. (2005) synthesized two substituted 1,2,3-triazoles, including 1-{1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone, exhibiting antimicrobial activity. This study contributes to the development of new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

  • Corrosion Inhibition Studies : Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and investigated its efficiency as a corrosion inhibitor for mild steel. The study showed high inhibitory efficiency, demonstrating the potential of such compounds in corrosion prevention (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

  • Synthesis of Novel Trifluoromethylated β-Acetal-Diols : Zanatta, Rosa, Loro, Bonacorso, and Martins (2001) explored the synthesis of novel trifluoromethylated β-acetal-gem-diols, indicating potential applications in complex organic syntheses (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).

Safety And Hazards

The compound has a safety signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXRGLGGGFFFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356326
Record name 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

CAS RN

142557-76-4
Record name 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Noverges, C Mollar, M Medio‐Simón… - … Synthesis & Catalysis, 2013 - Wiley Online Library
The cross‐coupling reaction of chloro‐ and bromomethyl oxime ethers with a wide range of aryl‐, heteroaryl‐ and vinylboronic acids in the presence of catalytic palladium complexes …
Number of citations: 16 onlinelibrary.wiley.com
M Peña‐López, LA Sarandeses… - European Journal of …, 2013 - Wiley Online Library
Cross‐coupling reaction of organogold(I) phosphanes with organic electrophiles in aqueous media has been investigated. Reactions between isolated aryl‐, alkenyl‐, or alkynylgold(I) …
B Noverges Pedro - 2015 - roderic.uv.es
La síntesis y funcionalización de compuestos carbonílicos ha atraído la atención de los químicos a lo largo del tiempo ya que el grupo carbonilo es una función muy versátil en química …
Number of citations: 0 roderic.uv.es
BN Pedro - 2015 - core.ac.uk
PRÓLOGO sta Memoria para optar al grado de Doctor se presenta en forma de compendio de publicaciones con la siguiente estructura en base al reglamento establecido por la …
Number of citations: 2 core.ac.uk

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